molecular formula C17H30FNSn B116964 2-Fluoro-3-(tributylstannyl)pyridine CAS No. 155533-81-6

2-Fluoro-3-(tributylstannyl)pyridine

Cat. No. B116964
M. Wt: 386.1 g/mol
InChI Key: UEIDBUBBTLTCOP-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(tributylstannyl)pyridine” is a chemical compound with the CAS Number: 155533-81-6 . It has a molecular weight of 386.14 and its molecular formula is C17H30FNSn . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(tributylstannyl)pyridine” can be represented by the SMILES string CCCCSn(CCCC)c1cccnc1F . This indicates that the compound contains a pyridine ring with a fluorine atom at the 2nd position and a tributylstannyl group at the 3rd position .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(tributylstannyl)pyridine” is a liquid at room temperature . It has a refractive index of n20/D 1.508 and a density of 1.176 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Fluorinated Chromenes Synthesis : 2-Fluoro-3-(tributylstannyl)pyridine has been utilized in the synthesis of fluorinated chromenes, particularly in the preparation of 3-fluoro analogues of natural insect antijuvenile hormones Precocene I and II (Camps, Coll, Messeguer, & Pericas, 1980).

  • Stannyl Radical-Mediated Cleavage : This compound plays a role in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. It offers a new methodology for sulfone moiety removal (Wnuk, Rios, Khan, & Hsu, 1996).

Medicinal Chemistry and Drug Design

  • c-Met Kinase Inhibitors : In the field of medicinal chemistry, it has been used in docking and quantitative structure-activity relationship studies of certain aniline derivatives as c-Met kinase inhibitors. These studies assist in understanding the molecular interactions of potential therapeutic compounds (Caballero et al., 2011).

  • Nicotinic Acetylcholine Receptor Imaging : A closely related analog of 2-Fluoro-3-(tributylstannyl)pyridine, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, has been synthesized and radiolabeled for in vivo imaging of central nicotinic acetylcholine receptors, highlighting its potential in neuropharmacological research (Dollé et al., 1998).

Fluorescent Chemosensors

  • Fluorescent Chemosensors for Metal Ions : The compound has been incorporated in the design of fluorescent chemosensors for metal ions like Fe3+/Fe2+, demonstrating its utility in analytical chemistry and biological imaging (Maity et al., 2018).

Synthesis of Pyridine Derivatives

  • Pyridine Derivative Synthesis : It has been used in one-pot reactions for the modular synthesis of various substituted pyridines, showcasing its versatility in organic synthesis (Song, Huang, Yi, & Zhang, 2016).

Safety And Hazards

“2-Fluoro-3-(tributylstannyl)pyridine” is classified as dangerous according to GHS pictograms . It has several hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tributyl-(2-fluoropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIDBUBBTLTCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454847
Record name 2-Fluoro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(tributylstannyl)pyridine

CAS RN

155533-81-6
Record name 2-Fluoro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155533-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of lithium diisopropylamide (1.5M in cyclohexane, 43 mL) and tetrahydrofuran (60 mL) cooled to -70° C. was added 2-fluoropyridine (6.0 mL) at such a rate that the temperature remained below -70° C. After 1.5 hours, tributyltin chloride (15 mL) was added, and the mixture was allowed to warm to room temperature. The mixture was diluted with hexane, washed with water, dried, filtered, and evaporated. Chromatography of the residue over silica gel (cyclohexane/ethyl acetate 98/2) gave 2-fluoro-3-tributylstannylpyridine (17 g).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Stannes - 약학회지, 1993 - koreascience.kr
The cross-coupling reaction of organo tin reagents with a variety of organic halides, catalyzed by palladium, provides a novel method for generating a carbon-carbon bond. We used this …
Number of citations: 0 koreascience.kr
남상훈, 함원훈, 김기수, 임태균, 양재권
Number of citations: 0

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